2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
This compound is a sulfur-rich heterocyclic acetamide derivative characterized by a [1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl core substituted with a 7-methyl group and a 4-methoxyphenylsulfanylacetamide moiety. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions, cyclization, and alkylation, as inferred from analogous pathways described for structurally related compounds (e.g., S-alkylated triazoles and thiadiazoles) . Key structural features include:
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-10-19-16-14(25-10)8-7-13-17(16)26-18(20-13)21-15(22)9-24-12-5-3-11(23-2)4-6-12/h3-8H,9H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGCYGDMGXMOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CSC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions. This reaction is critical for modulating electronic properties and bioactivity.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the thiazolo-benzothiazole ring, particularly at positions activated by electron-donating groups.
Nucleophilic Aromatic Substitution
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Site : C-5 of the benzothiazole ring (activated by the methyl group at C-7).
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Reagents : KNO₃/H₂SO₄ (nitration), Cl₂/FeCl₃ (chlorination).
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Products : Nitro- or chloro-substituted derivatives, which serve as intermediates for further functionalization.
Buchwald–Hartwig Amination
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Conditions : Pd(dba)₂, RuPhos ligand, Cs₂CO₃, toluene, 110°C.
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Outcome : Introduction of aryl/alkylamine groups at the thiazole ring, enhancing solubility and target affinity .
Reduction Reactions
The acetamide carbonyl group can be reduced to a hydroxymethyl (-CH₂OH) or methylene (-CH₂-) group.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazolo-benzothiazole core undergoes ring-opening reactions:
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Base-Mediated Ring Opening :
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Conditions : NaOH (10%), ethanol/H₂O (1:1), 80°C.
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Product : Mercaptobenzothiazole intermediate, recyclable for synthesizing fused heterocycles.
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Acid-Catalyzed Rearrangement :
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the aryl sulfanyl group:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl sulfanyl derivatives | 65–78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted analogs | 72% |
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) results in cleavage of the sulfanyl-acetamide bond, forming 4-methoxythiophenol and thiazolo-benzothiazole fragments.
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Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (24 h, 37°C), making it suitable for oral drug formulations.
Key Mechanistic Insights
Scientific Research Applications
The applications of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide are rooted in its unique chemical structure and reactivity. This compound, a thiazole derivative, exhibits diverse biological activities, rendering it useful in various scientific research applications.
Chemical Properties and Reactions
This compound can undergo several chemical reactions due to its structure:
- Oxidation Oxidation reactions can modify the sulfanyl group into sulfoxide or sulfone derivatives.
- Reduction Reduction reactions can target the thiazole ring or other functional groups present in the compound.
- Substitution Both electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Potential Applications
Due to its structural features and reaction capabilities, this compound, as well as related thiazole derivatives, have potential applications in diverse fields:
- Biological activities Thiazoles are known for diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.
*It is also worth noting that triazoles, which share a similar structure, have been researched for various applications . For example, 5-(4-methylphenyl)-3-mercapto[1,2,4]triazole is being explored in docking analysis .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, affecting their function. The compound may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl) improve solubility and π-π stacking, whereas electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability .
Heterocyclic Systems :
- Thiazolo-benzothiazole (query compound): Exhibits extended conjugation for photophysical applications.
- Thiadiazoles (): Planar structures with hypervalent S···O/N interactions, critical for crystallinity and diuretic activity .
- Triazoles (): Tautomerism (thione-thiol) affects redox properties and ligand-receptor interactions .
Benzothiazole-containing analogs () show antimicrobial activity, linked to membrane disruption via sulfur-rich motifs .
Synthesis Challenges :
- The query compound’s fused thiazole system requires precise cyclization conditions, contrasting with simpler thiadiazole syntheses (e.g., ’s single-step alkylation) .
Limitations:
- Direct bioactivity data for the query compound are absent in the provided evidence; comparisons rely on structural analogs.
- Crystallographic validation (e.g., via SHELX or hypervalent interaction analysis ) is needed to confirm tautomeric forms and packing modes.
Biological Activity
2-(4-methoxyphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiazole derivatives, which are recognized for their potential in medicinal chemistry due to their antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H15N3O2S3
- CAS Number : 941988-13-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring in the compound can interact with various enzymes and proteins, influencing their functions. Notably, it may inhibit bacterial enzymes leading to antibacterial effects or modulate inflammatory pathways resulting in anti-inflammatory effects.
Antibacterial Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both drug-sensitive and drug-resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.5–1 μM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
Thiazole derivatives have also been documented for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens through mechanisms similar to those observed in antibacterial activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving membrane penetration and bioavailability .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have indicated that thiazole derivatives can reduce inflammation markers in vitro and in vivo .
Research Findings and Case Studies
Q & A
Q. Characterization :
- Spectroscopy : IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR for regiochemical confirmation (e.g., sulfanyl proton shifts at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for analogous benzothiazole derivatives in Acta Crystallographica .
Advanced Question: How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
Answer:
- DFT Calculations : Optimize the molecular geometry to identify reactive sites (e.g., electron-deficient thiazole rings) and predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using software like AutoDock Vina. Compare binding affinities with known inhibitors to prioritize derivatives .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results and identify key residues for mutagenesis studies .
Basic Question: What biological assays are suitable for evaluating its antimicrobial potential?
Answer:
- In Vitro Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to standard drugs like ciprofloxacin .
- Antifungal Assays : Use Candida albicans strains in agar diffusion or broth microdilution formats, with fluconazole as a control .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity .
Advanced Question: How to resolve contradictions in reported biological activity data for similar compounds?
Answer:
- Comparative Studies : Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability in inoculum size or growth media .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends across studies .
- Meta-Analysis : Pool data from multiple sources (e.g., Eur. J. Med. Chem., Bioorg. Med. Chem.) to identify consensus targets or mechanisms .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: What strategies optimize yield and purity during scale-up synthesis?
Answer:
- Catalyst Screening : Compare DMAP, DIPEA, or DBU in solvent systems (THF vs. DCM) to maximize acylation efficiency .
- Chromatography : Use gradient flash chromatography (hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water) to isolate pure fractions .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .
Basic Question: How to validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature >200°C indicates suitability for high-temperature formulations) .
Advanced Question: What analytical techniques confirm regioselectivity in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
